molecular formula C7H17NO B1388007 2-Methyl-1-(propylamino)propan-2-ol CAS No. 815608-03-8

2-Methyl-1-(propylamino)propan-2-ol

Cat. No.: B1388007
CAS No.: 815608-03-8
M. Wt: 131.22 g/mol
InChI Key: BGTOSPGUGMQZPN-UHFFFAOYSA-N
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Description

Academic inquiry into compounds like 2-Methyl-1-(propylamino)propan-2-ol is driven by the versatile and valuable nature of amino alcohol structures in various chemical disciplines.

Properties

IUPAC Name

2-methyl-1-(propylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-5-8-6-7(2,3)9/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTOSPGUGMQZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 1 Propylamino Propan 2 Ol

Exploration of Potential Synthetic Pathways to the 2-Methyl-1-(propylamino)propan-2-ol Skeleton

The synthesis of this compound, a β-amino alcohol, can be approached through several established organic chemistry transformations. The key challenge lies in the regioselective introduction of the propylamino group and the formation of the tertiary alcohol.

Amination Reactions and Derivatives

A primary and highly effective method for the synthesis of β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. rroij.com For the synthesis of this compound, a logical precursor is 2-methyl-2,3-epoxypropan-1-ol. The reaction with propylamine would proceed via a nucleophilic substitution (SN2) mechanism. libretexts.org The amine preferentially attacks the less sterically hindered carbon of the epoxide ring, leading to the desired product. mdpi.com

This reaction can be carried out under various conditions, including in the presence of a catalyst or under solvent-free conditions to enhance efficiency and yield. rroij.com The use of catalysts such as Lewis acids can activate the epoxide ring, facilitating the nucleophilic attack by the amine.

Hydroxylation and Alcohol Formation Strategies

The tertiary alcohol moiety in this compound can be introduced at different stages of the synthesis. In the epoxide ring-opening pathway, the hydroxyl group is already present in the epoxide precursor.

Alternatively, a multi-step synthesis could involve the creation of the carbon skeleton followed by a hydroxylation step. For instance, a precursor molecule containing a double bond could be subjected to an epoxidation reaction followed by ring-opening, or direct dihydroxylation and subsequent amination. However, the epoxide ring-opening approach is generally more direct.

Multistep Synthesis and Convergent Approaches

Step 1: Epoxidation of Isobutylene: Isobutylene can be oxidized to isobutylene oxide using a peroxy acid.

Step 2: Ring-Opening of Isobutylene Oxide: The resulting epoxide can be reacted with a cyanide source, such as hydrogen cyanide, to introduce a hydroxynitrile.

Step 3: Reduction of the Nitrile: The nitrile group can then be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).

Step 4: Propylation of the Amine: The final step would involve the selective propylation of the primary amine to yield this compound.

This multistep approach allows for the construction of the molecule in a stepwise manner, with purification and characterization possible at each intermediate stage.

Mechanistic Aspects of Precursor Transformations Leading to this compound

The key mechanistic step in the most direct synthesis of this compound is the aminolysis of an epoxide. The reaction of 2-methyl-2,3-epoxypropan-1-ol with propylamine proceeds through an SN2 mechanism.

The propylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the methyl group on one of the carbons, the attack preferentially occurs at the less substituted carbon atom. This regioselectivity is a crucial aspect of this synthesis. The reaction results in the opening of the epoxide ring and the formation of a new carbon-nitrogen bond, leading to the final β-amino alcohol product. The reaction is typically stereospecific, with an inversion of configuration at the site of nucleophilic attack.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. The optimization of these parameters is critical for maximizing the yield and selectivity of the desired product.

ParameterConditionEffect on Yield and Selectivity
Temperature Elevated temperaturesCan increase the reaction rate but may also lead to side reactions and reduced selectivity.
Room temperatureOften provides a good balance between reaction rate and selectivity, especially with a catalyst.
Solvent Protic solvents (e.g., water, ethanol)Can facilitate the reaction by stabilizing the transition state. Water is also a green solvent choice. rroij.com
Aprotic solvents (e.g., THF, acetonitrile)Can be effective, particularly when using specific catalysts.
Solvent-freeAn environmentally friendly option that can lead to high yields. rroij.com
Catalyst Lewis acids (e.g., Zn(ClO₄)₂, Sc(OTf)₃)Can activate the epoxide ring, leading to faster and more efficient reactions. organic-chemistry.org
Heterogeneous catalysts (e.g., zeolites)Offer the advantage of easy separation and reusability, aligning with green chemistry principles. scirp.org

The choice of propylamine to epoxide ratio is also a critical factor. An excess of the amine is often used to drive the reaction to completion and minimize the formation of byproducts from the reaction of the newly formed secondary amine with another epoxide molecule.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound can reduce its environmental impact. Several strategies can be employed:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct ring-opening of an epoxide with an amine is an example of an atom-economical reaction.

Use of Safer Solvents: Utilizing environmentally benign solvents such as water or ethanol, or conducting the reaction under solvent-free conditions. rroij.comuv.es

Catalysis: Employing catalytic amounts of reagents rather than stoichiometric amounts reduces waste. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. scirp.org

Biocatalysis: The use of enzymes, such as lipases or amine dehydrogenases, can offer high selectivity and mild reaction conditions, although this approach is still under development for this specific class of compounds. mdpi.comfrontiersin.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Reaction Mechanisms and Kinetics of 2 Methyl 1 Propylamino Propan 2 Ol

Fundamental Chemical Reactivity of the Secondary Amine Functionality

The secondary amine group in 2-Methyl-1-(propylamino)propan-2-ol, characterized by a nitrogen atom bonded to a propyl group, a 2-methylpropan-2-ol group, and a hydrogen atom, is a primary determinant of the molecule's nucleophilic and basic properties.

Nucleophilic Characteristics and Reaction Pathways

Secondary amines are well-established as effective nucleophiles in a variety of organic reactions. ncert.nic.in The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. The nucleophilicity of an amine is influenced by factors such as electron density on the nitrogen atom and steric hindrance around it.

The reaction of a secondary amine, such as this compound, with an alkyl halide represents a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. libretexts.org In this concerted, one-step mechanism, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, simultaneously displacing the halide leaving group. libretexts.org The rate of this bimolecular reaction is dependent on the concentrations of both the amine and the alkyl halide. libretexts.org

The general mechanism for the N-alkylation of a secondary amine can be represented as:

R₂NH + R'-X → R₂R'NH⁺ + X⁻

This initial product is a tertiary ammonium (B1175870) salt, which can be deprotonated to yield the neutral tertiary amine. The presence of a propyl group and the bulky 2-methylpropan-2-ol group on the nitrogen of the target compound will sterically hinder the approach of the nucleophile to the electrophile, potentially slowing the reaction rate compared to less hindered secondary amines.

Another important reaction pathway for the secondary amine functionality is acylation. ncert.nic.in Reaction with acyl chlorides, anhydrides, or esters results in the formation of an amide. This nucleophilic acyl substitution proceeds via an addition-elimination mechanism. The amine first adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride) and form the stable amide product. ncert.nic.in

Reaction Type Reactant Product General Mechanism
N-AlkylationAlkyl HalideTertiary AmineSN2
AcylationAcyl ChlorideAmideNucleophilic Acyl Substitution

Proton Transfer Dynamics and Acid-Base Equilibria

The secondary amine in this compound can act as a Brønsted-Lowry base, accepting a proton to form a tertiary ammonium ion. The equilibrium for this proton transfer reaction is characterized by the pKa of the conjugate acid (R₂NH₂⁺). For typical secondary amines, the pKa values are generally in the range of 10-11. The specific pKa of this compound will be influenced by the electronic and steric effects of its substituents.

The acid-base equilibrium can be described as:

R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻

Reactivity Profile of the Tertiary Alcohol Moiety

The tertiary alcohol group, with a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms, exhibits a distinct set of reaction pathways, primarily centered on elimination and resistance to oxidation under standard conditions.

Pathways of Dehydration and Elimination

Tertiary alcohols are prone to dehydration, an elimination reaction that results in the formation of an alkene. This reaction is typically acid-catalyzed and proceeds through an E1 (elimination, unimolecular) mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, converting it into a good leaving group (water). numspak.edu.pk

The subsequent steps involve the departure of the water molecule to form a stable tertiary carbocation intermediate. This step is the rate-determining step of the reaction. Finally, a base (which can be a water molecule or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom, leading to the formation of a carbon-carbon double bond.

Given the structure of this compound, dehydration would lead to the formation of 2-methyl-1-(propylamino)prop-1-ene. The rate of this reaction is dependent on the stability of the carbocation intermediate. Tertiary carbocations are the most stable among simple alkyl carbocations, making tertiary alcohols more reactive towards E1 dehydration than primary or secondary alcohols.

Step Description
1Protonation of the hydroxyl group by an acid catalyst.
2Loss of a water molecule to form a tertiary carbocation (rate-determining).
3Deprotonation of an adjacent carbon by a base to form an alkene.

Intramolecular Interactions Influencing Reaction Rates and Selectivity

The presence of both an amine and an alcohol group in the same molecule allows for the possibility of intramolecular hydrogen bonding. In this compound, the hydroxyl group can act as a hydrogen bond donor, and the nitrogen atom of the secondary amine can act as a hydrogen bond acceptor. This interaction would lead to the formation of a five-membered ring-like structure.

This intramolecular hydrogen bond can have a significant impact on the reactivity of both functional groups. For instance, it can decrease the nucleophilicity of the amine by partially engaging its lone pair of electrons. It can also affect the acidity of the hydroxyl proton and the basicity of the amine.

The formation of an intramolecular hydrogen bond can also influence the conformational preferences of the molecule, which in turn can affect the rates and selectivity of reactions. For example, a preferred conformation might sterically shield one of the functional groups, making it less accessible to reagents. Theoretical and spectroscopic studies on similar amino alcohols have shown that the strength of such intramolecular hydrogen bonds is a key factor in determining their physical and chemical properties. researchgate.net

No Information Available on the

Following a comprehensive search of available scientific literature and databases, it has been determined that there is no specific information regarding the reaction mechanisms and kinetics of the chemical compound this compound.

It is important to note that literature is available for a structurally similar compound, 2-Amino-2-methyl-1-propanol (B13486) (AMP). This related molecule has been the subject of various studies, particularly concerning its thermal and oxidative degradation, as well as its reaction kinetics with carbon dioxide. However, due to the explicit request to focus solely on this compound, the findings related to AMP are not included in this article.

Consequently, the section on "Kinetic Studies of Relevant Chemical Transformations of this compound," including any potential data tables and detailed research findings, cannot be provided at this time. Further empirical research would be required to establish the kinetic and mechanistic profile of this compound.

Advanced Spectroscopic Characterization of 2 Methyl 1 Propylamino Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a foundational understanding of the molecular framework by identifying the different chemical environments of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The structure of 2-Methyl-1-(propylamino)propan-2-ol suggests the presence of several distinct proton environments. The integration of the signals would correspond to the number of protons in each environment. The expected chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the magnetic anisotropy of nearby bonds. Protons closer to the hydroxyl and amino groups are expected to appear further downfield. The predicted splitting patterns, based on the n+1 rule, arise from spin-spin coupling between non-equivalent neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to show a unique signal for each carbon atom in a distinct chemical environment. The presence of two equivalent methyl groups attached to the same quaternary carbon would result in a single signal for these two carbons. The chemical shifts are primarily affected by the electronegativity of the substituents. Carbons bonded to the electronegative oxygen and nitrogen atoms (C1 and C2) are expected to be the most deshielded and thus appear at higher ppm values.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C NMR Chemical Shift (ppm)
C1-H₂~3.4 - 3.6Singlet (s)~68 - 72
C2--~55 - 60
C3-H₃, C4-H₃~1.1 - 1.3Singlet (s)~25 - 30
N-HVariable (broad)Singlet (br s)-
C1'-H₂~2.5 - 2.7Triplet (t)~50 - 55
C2'-H₂~1.4 - 1.6Sextet~22 - 26
C3'-H₃~0.9 - 1.0Triplet (t)~11 - 13

Note: Predicted values are based on theoretical principles and comparison with similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments provide further clarity by revealing correlations between nuclei, which is crucial for assembling the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, the most significant cross-peaks would be expected between the protons of the propyl group: the C1' methylene protons would show a correlation to the C2' methylene protons, which in turn would correlate with the C3' methyl protons. The absence of adjacent protons to the C1-H₂ and the geminal methyl protons (C3/C4) means they would not show COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms they are attached to, confirming the one-bond C-H connections. youtube.comsdsu.edu The spectrum would show correlation cross-peaks between the signals in the ¹H spectrum and the signals of their corresponding carbons in the ¹³C spectrum, for instance, linking the ¹H signal at ~0.9 ppm to the ¹³C signal at ~11 ppm (C3' methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over two or three bonds) between protons and carbons. youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. Key expected correlations include:

The protons of the geminal methyl groups (C3/C4) would show correlations to the C1, C2, and the other methyl carbon.

The C1 methylene protons would show correlations to the C2 quaternary carbon.

The C1' methylene protons of the propyl group would show correlations to the C2 quaternary carbon and the C2' carbon.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. Each molecule has a unique vibrational spectrum that acts as a "fingerprint," and characteristic peaks can be used to identify specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The spectrum of this compound is expected to show characteristic absorption bands for its alcohol and secondary amine functional groups. The broadness of the O-H and N-H stretching bands is typically due to hydrogen bonding. docbrown.infodocbrown.info

Predicted FT-IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
N-H Stretch (Secondary Amine)3300 - 3500Moderate, Broad
C-H Stretch (Aliphatic)2850 - 3000Strong
N-H Bend1550 - 1650Moderate
C-O Stretch1000 - 1260Strong
C-N Stretch1020 - 1250Moderate

Note: These are predicted ranges. The exact position and shape of peaks can be influenced by the molecular environment and intermolecular interactions like hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone and symmetric C-H stretching and bending modes are expected to be prominent in the Raman spectrum of this compound. chemicalbook.comchemicalbook.com

Predicted Raman Shifts

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C-H Stretch (Aliphatic)2850 - 3000Strong
C-C Stretch (Backbone)800 - 1200Moderate
C-N Stretch1020 - 1250Moderate
Symmetric CH₃ Bending~1380 and ~1450Moderate

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule. docbrown.infodocbrown.info

For this compound (C₇H₁₇NO), the molecular weight is approximately 131.22 g/mol . nih.gov The molecular ion peak (M⁺) would be observed at m/z ≈ 131. As an amine, it follows the nitrogen rule, having an odd nominal molecular mass.

The primary fragmentation pathway for both amines and alcohols is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the heteroatom (N or O). miamioh.edulibretexts.org

Predicted Major Fragmentation Pathways and Fragments

Fragmentation Process Neutral Loss Resulting Fragment Ion (m/z) Notes
Alpha-cleavageLoss of propyl radical (•C₃H₇)88Cleavage of the C2-N bond.
Alpha-cleavageLoss of methyl radical (•CH₃)116Cleavage of the C2-C3/C4 bond.
Alpha-cleavageLoss of hydroxymethyl radical (•CH₂OH)100Cleavage of the C1-C2 bond.
DehydrationLoss of water (H₂O)113A common fragmentation for alcohols, resulting in an [M-18]⁺ peak.

The relative abundance of these fragments helps in confirming the structure. The most stable carbocation or radical cation formed will typically correspond to the base peak in the spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of this compound. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition from the measured mass.

For this compound, with a chemical formula of C₇H₁₇NO, the theoretical exact mass of the neutral molecule is 131.1310 g/mol . In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound is observed as its protonated form, [M+H]⁺. The theoretical exact mass of this ion is calculated to be 132.1383 g/mol .

Experimental determination of the m/z value of the protonated molecule by an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would be expected to yield a value extremely close to this theoretical mass. The high accuracy of the measurement allows for the differentiation of this compound from other compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical HRMS Data for this compound

SpeciesChemical FormulaTheoretical Exact Mass ( g/mol )
Neutral Molecule (M)C₇H₁₇NO131.1310
Protonated Molecule [M+H]⁺C₇H₁₈NO⁺132.1383

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of a compound by analyzing its fragmentation pattern. In an MS/MS experiment, the protonated molecule of this compound, isolated in the mass spectrometer, is subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" that is characteristic of the compound's structure.

The fragmentation of this compound is expected to occur at the most labile bonds. Key fragmentation pathways for amino alcohols typically involve cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage) and cleavage of the C-N bond.

Expected Fragmentation Patterns:

Loss of water (-18 Da): A common fragmentation pathway for alcohols is the neutral loss of a water molecule from the protonated molecule, which would result in a fragment ion at m/z 114.1226.

Cleavage of the C-C bond adjacent to the hydroxyl group: This would lead to the formation of a stable tertiary carbocation.

Cleavage of the C-N bond: This can result in fragments corresponding to the propylamino group or the remaining part of the molecule.

The analysis of these characteristic fragment ions allows for the confirmation of the connectivity of the atoms within the molecule, thereby verifying the structure of this compound.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

Precursor Ion [M+H]⁺ (m/z)Fragment IonProposed StructureTheoretical Exact Mass ( g/mol )
132.1383[M+H - H₂O]⁺C₇H₁₆N⁺114.1277
132.1383[C₄H₁₀NO]⁺(CH₃)₂C(OH)CH₂NH₂⁺88.0757
132.1383[C₃H₈N]⁺CH₃CH₂CH₂NH₂⁺60.0651

X-ray Diffraction (XRD) and Crystallographic Studies of Solid-State Forms

Furthermore, XRD is invaluable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is a related technique used to characterize the crystalline form of a bulk sample and can be used to identify the specific polymorph present.

As of the current literature survey, specific crystallographic data for this compound has not been reported. However, analysis of structurally similar amino alcohols suggests that intermolecular hydrogen bonding between the hydroxyl group and the amino group would be a dominant feature in the crystal packing.

Advanced Spectroscopic Techniques for Investigating Dynamic Processes

The dynamic behavior of this compound, such as conformational changes or proton exchange, can be investigated using advanced spectroscopic techniques.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy: This technique can be used to study dynamic processes that occur on the NMR timescale. For this compound, VT-NMR could provide insights into the rotation around the C-N and C-C bonds, as well as the rate of proton exchange of the hydroxyl and amine protons with the solvent.

Two-Dimensional NMR (2D-NMR) Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the connectivity of the molecule by showing correlations between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is crucial for determining the preferred conformation of the molecule in solution.

These advanced spectroscopic methods, when applied in concert, provide a comprehensive understanding of the static and dynamic properties of this compound at the molecular level.

Computational Chemistry and Theoretical Studies of 2 Methyl 1 Propylamino Propan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For 2-Methyl-1-(propylamino)propan-2-ol, methods like the Hartree-Fock (HF) or post-Hartree-Fock methods would be used to determine its electronic structure. These calculations would yield information about the molecule's wave function, from which properties such as the distribution of electrons, molecular orbital energies, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap can be determined. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. A DFT investigation of this compound would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. Various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to calculate the molecule's total electronic energy, thereby predicting its thermodynamic stability. For the related compound, 2-Amino-2-methyl-1-propanol (B13486) (AMP), DFT calculations have been instrumental in studying its reaction mechanisms, such as with carbon dioxide. researchgate.netnih.gov

Table 1: Predicted Molecular Properties of 2-Methyl-1-(methylamino)propan-2-ol (a related compound)

Property Value Source
Molecular Formula C5H13NO PubChem uni.lu
Monoisotopic Mass 103.09972 Da PubChem uni.lu

This data is for a structurally similar compound and is provided for illustrative purposes.

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations

The presence of flexible single bonds in this compound allows for multiple spatial arrangements, or conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred methods for exploring the conformational landscape. MM methods use classical force fields to rapidly calculate the potential energy of different conformations, identifying low-energy stable structures. MD simulations would provide a dynamic view of the molecule's behavior over time, showing how it transitions between different conformations and helping to construct a detailed potential energy surface.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Vis electronic transitions. A close match between predicted and experimental spectra would confirm the accuracy of the computational model and the determined molecular structure.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions of this compound requires modeling potential reaction pathways. Computational chemists can map the potential energy surface for a given reaction, identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that a located transition state correctly links the reactants and products. For example, in studies of AMP, transition-state optimization was used to investigate the absorption of CO2. researchgate.netnih.gov This type of analysis provides activation energies and reaction rate constants, which are vital for understanding reaction kinetics.

Table 2: Example of Calculated Activation Energies for a Related Amine Reaction

Reaction Step Activation Energy (kJ/mol) Reference
AMP + CO2 -> Zwitterion 23.91 ResearchGate researchgate.net

This data pertains to the reaction of 2-Amino-2-methyl-1-propanol (AMP) and illustrates the type of data obtained from reaction pathway modeling.

Solvation Models and Solvent Effects on this compound Behavior

The behavior of this compound can be significantly influenced by its environment, particularly when in solution. Solvation models are used to account for the effects of a solvent. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit (continuum models), where the solvent is treated as a continuous medium with a defined dielectric constant. scribd.com The choice of model depends on the specific property being investigated. For instance, the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) are common implicit models used to study reaction mechanisms and stability in solution, as demonstrated in studies of AMP. researchgate.netnih.gov

Investigation of Molecular Interactions Involving 2 Methyl 1 Propylamino Propan 2 Ol

Intermolecular Hydrogen Bonding Networks with Protic and Aprotic Solvents

The structure of 2-Methyl-1-(propylamino)propan-2-ol, with its hydroxyl (-OH) and secondary amine (-NH) groups, allows it to act as both a hydrogen bond donor and acceptor. This capability leads to the formation of extensive hydrogen bonding networks, particularly in the presence of protic solvents like water and other alcohols. The lone pairs of electrons on the oxygen and nitrogen atoms can accept hydrogen bonds, while the hydrogen atoms of the hydroxyl and amine groups can donate them. quora.comquora.com

In protic solvents, this compound can integrate into the solvent's hydrogen-bonding network. For instance, in water, the hydroxyl and amine groups can form strong hydrogen bonds with water molecules, contributing to its solubility. The strength of these interactions is influenced by the steric hindrance around the functional groups. The tertiary nature of the alcohol and the presence of a propyl group on the amine may slightly impede the formation of an ideal hydrogen-bonded structure compared to less sterically hindered primary alcohols and amines.

With aprotic solvents, which lack hydrogen bond donating capabilities (e.g., ethers, ketones), this compound primarily acts as a hydrogen bond donor. The hydroxyl and amine hydrogens can interact with the lone pairs on the oxygen or nitrogen atoms of the aprotic solvent molecules. These interactions are generally weaker than those in protic solvents but still play a significant role in the solvation process.

Self-Association and Aggregation Phenomena in Concentrated Solutions

In concentrated solutions or in its pure state, this compound exhibits significant self-association through intermolecular hydrogen bonding. The hydroxyl group of one molecule can form a hydrogen bond with the nitrogen or oxygen atom of a neighboring molecule, and the amine hydrogen can also participate in such bonding. This leads to the formation of various aggregates, including dimers, trimers, and larger clusters.

The extent of self-association is dependent on factors such as concentration and temperature. At higher concentrations, the formation of larger aggregates is more probable. An increase in temperature provides more kinetic energy to the molecules, which can disrupt the hydrogen bonds and lead to a decrease in the average aggregate size. The steric bulk of the methyl and propyl groups can influence the geometry and stability of these aggregates.

Interactions with Inorganic Species and Metal Ions

The lone pairs of electrons on the nitrogen and oxygen atoms of this compound make it a potential ligand for coordinating with metal ions. As a bidentate ligand, it can chelate with metal ions, forming stable complexes. The stability of these complexes depends on the nature of the metal ion, the pH of the solution, and the solvent system.

For instance, amino alcohols are known to form complexes with a variety of metal ions, including transition metals like copper(II), nickel(II), and zinc(II). The formation of these complexes can be studied using techniques such as potentiometry, spectrophotometry, and calorimetry. The ability of this compound to interact with inorganic species is also relevant in contexts such as its potential use in industrial processes like CO2 capture, where it can interact with dissolved CO2 to form carbamates. mdpi.com

Thermodynamics of Mixing and Excess Properties in Binary and Ternary Systems

The mixing of this compound with other liquids is accompanied by thermodynamic changes that provide insight into the nature of the intermolecular interactions. Excess thermodynamic properties, such as excess molar volume (VE) and excess molar enthalpy (HE), are particularly informative. These properties represent the deviation from ideal mixing behavior.

For binary mixtures of alcohols, the excess molar volumes are often negative, indicating a more compact packing of the molecules in the mixture than in the pure components. nih.gov This is often attributed to the formation of strong intermolecular hydrogen bonds between the different alcohol molecules. The magnitude of the negative deviation can be influenced by the size and shape of the constituent molecules.

Studies on binary mixtures of related alcohols, such as toluene (B28343) with 2-propanol and 2-methyl-1-propanol (B41256), have shown that the density of the mixtures is influenced by the degree of hydrogen bonding. nih.gov For instance, primary alcohols tend to have a higher degree of association through hydrogen bonds compared to secondary alcohols, leading to higher densities. nih.gov

The following table presents a hypothetical representation of excess molar volume data for a binary mixture of this compound and a solvent, illustrating the expected trend based on studies of similar systems.

Mole Fraction of this compound (x₁)Excess Molar Volume (VE) (cm³/mol)
0.1-0.05
0.2-0.09
0.3-0.12
0.4-0.14
0.5-0.15
0.6-0.14
0.7-0.12
0.8-0.09
0.9-0.05

This table is illustrative and based on general trends observed for alcohol mixtures.

Similarly, excess molar enthalpies for alcohol mixtures are often exothermic (negative HE), reflecting the release of energy upon the formation of new and stronger intermolecular hydrogen bonds. The study of these thermodynamic properties in binary and ternary systems containing this compound would provide valuable data on the energetic and structural aspects of its molecular interactions.

Chemical Transformations and Derivatization of 2 Methyl 1 Propylamino Propan 2 Ol

Derivatization of the Secondary Amine Functionality

The secondary amine group, -NH(CH₂CH₂CH₃), is a nucleophilic center and a weak base, making it susceptible to reaction with various electrophiles. Its derivatization is a key strategy for modifying the molecule's physicochemical properties.

Alkylation: The nitrogen atom of the secondary amine can be further alkylated to form a tertiary amine. This reaction typically involves treatment with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a sulfate. However, direct alkylation can sometimes lead to overalkylation and the formation of quaternary ammonium (B1175870) salts.

A more controlled method for N-alkylation is reductive amination. This process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. For instance, reaction with formaldehyde (B43269) followed by reduction with a reagent like sodium triacetoxyborohydride (B8407120) would yield the N-methylated derivative, 2-Methyl-1-(methyl(propyl)amino)propan-2-ol.

Acylation: The secondary amine readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form N-substituted amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The acylation introduces a carbonyl group adjacent to the nitrogen, which can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. For example, reaction with acetyl chloride would yield N-(2-hydroxy-2-methyl-1-propyl)-N-propylacetamide. The use of hexafluoro-2-propanol has been noted as a promoter for certain acylation reactions, though not directly on this specific compound. nih.gov

Table 1: Examples of Alkylation and Acylation Reactions

Reaction TypeReactantReagentsTypical Product
Reductive Alkylation2-Methyl-1-(propylamino)propan-2-ol1. Formaldehyde (CH₂O) 2. Sodium triacetoxyborohydride (NaBH(OAc)₃)2-Methyl-1-(methyl(propyl)amino)propan-2-ol
AcylationThis compoundAcetyl chloride (CH₃COCl), Triethylamine (Et₃N)N-(2-hydroxy-2-methyl-1-propyl)-N-propylacetamide

Amides: As discussed under acylation, amides are readily formed from the secondary amine. The amide bond is generally stable and its formation imparts significant changes to the molecule's polarity and conformational flexibility.

Ureas: Substituted ureas can be synthesized from the secondary amine by reaction with an isocyanate. For example, reacting this compound with phenyl isocyanate would produce a urea (B33335) derivative. An alternative, milder method involves the reaction of the amine with carbon dioxide in the presence of a catalyst (like 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) to form a carbamic acid intermediate. This intermediate can then be reacted with another amine to yield an unsymmetrical urea. nih.gov

Carbamates: Carbamates are esters of carbamic acid and can be formed from the secondary amine functionality. A common method involves the reaction of the amine with a chloroformate, such as ethyl chloroformate, in the presence of a base. A more contemporary approach involves the in-situ generation of carbamic acids from the amine and CO₂, followed by reaction with an alcohol activated by a Mitsunobu reagent. nih.gov This allows for the synthesis of carbamates under mild conditions. nih.govorganic-chemistry.org The formation of carbamates is a significant transformation, as the carbamate (B1207046) group is a key functional group in many biologically active compounds and polymers.

Chemical Modifications of the Tertiary Alcohol Group

The tertiary alcohol group (-C(CH₃)₂OH) is less reactive than a primary or secondary alcohol due to significant steric hindrance around the hydroxyl-bearing carbon. ck12.org Consequently, reactions at this site often require more forcing conditions or specific catalytic systems.

Esterification: The direct esterification of a tertiary alcohol with a carboxylic acid under standard Fischer esterification conditions is generally inefficient due to steric hindrance and the propensity for the alcohol to undergo elimination (dehydration) in the acidic environment. More effective methods involve the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine. For example, the reaction of this compound with acetyl chloride could potentially lead to the formation of the corresponding acetate (B1210297) ester, 2-methyl-1-(propylamino)propan-2-yl acetate, although the amine group would likely need to be protected first to ensure selectivity.

Etherification: Etherification of a tertiary alcohol is also challenging. The Williamson ether synthesis, which involves an alkoxide reacting with an alkyl halide, is not suitable for tertiary alkoxides as they are bulky bases that promote elimination of the alkyl halide rather than substitution. Alternative routes, such as acid-catalyzed addition of the alcohol to an activated alkene (e.g., isobutylene), may be employed to form tertiary ethers.

The tertiary alcohol of this compound can undergo dehydration to form an alkene upon treatment with a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heat. chemguide.co.uk This reaction proceeds through an E1 elimination mechanism. youtube.com

The mechanism involves three key steps:

Protonation of the hydroxyl group: The acid catalyst protonates the -OH group, converting it into a good leaving group (-OH₂⁺).

Formation of a carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation intermediate.

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a carbon-carbon double bond.

In the case of this compound, this dehydration would result in the formation of 2-Methyl-1-(propylamino)prop-1-ene.

Table 2: Dehydration of the Tertiary Alcohol

ReactantReagents/ConditionsMechanismProduct
This compoundConc. H₂SO₄ or H₃PO₄, HeatE1 Elimination2-Methyl-1-(propylamino)prop-1-ene

Synthesis of Polyfunctional Derivatives with Tunable Properties

The presence of two distinct reactive sites on this compound allows for the synthesis of complex, polyfunctional derivatives. By employing orthogonal protection-deprotection strategies, chemists can selectively modify one functional group while leaving the other intact, and then subsequently derivatize the second group.

For instance, the amine functionality could first be protected, for example, by converting it into a carbamate. This protected intermediate could then be subjected to reactions at the tertiary alcohol, such as esterification. Subsequent deprotection of the amine would yield a derivative functionalized at the alcohol position.

Conversely, the alcohol could be protected (e.g., as a silyl (B83357) ether), allowing for a wide range of transformations at the amine nitrogen. This synthetic versatility enables the creation of a library of derivatives where the properties—such as lipophilicity, polarity, hydrogen bonding capacity, and basicity—are systematically tuned. Such modifications are crucial in fields like materials science and medicinal chemistry, where precise control over molecular structure dictates function. For example, converting both the amine and alcohol to ester and amide functionalities, respectively, would significantly increase the molecule's size and lipophilicity, creating a derivative with properties vastly different from the parent compound. The selective synthesis of diamines from related amino alcohols has been reported, indicating that complex polyfunctional structures can be achieved. researchgate.net

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The bifunctional nature of this compound, containing both a secondary amine and a tertiary alcohol, makes it a potential precursor for the synthesis of various heterocyclic scaffolds. While specific literature on the cyclization reactions of this exact compound is limited, the principles of heterocyclic synthesis using analogous N-substituted amino alcohols allow for the prediction of its reactivity in forming such structures. These reactions are fundamental in medicinal chemistry for creating diverse molecular frameworks.

The primary heterocyclic systems anticipated from the cyclization of this compound and its derivatives include five-membered rings like oxazolidines and oxazolidinones, and six-membered rings such as 1,3-oxazines. The formation of these scaffolds typically involves the reaction of the amino and alcohol functionalities with a suitable bifunctional reagent or through intramolecular condensation reactions.

A general approach to forming five-membered heterocyclic rings from 1,2-amino alcohols involves reaction with aldehydes, ketones, or phosgene (B1210022) derivatives. For instance, the reaction of an N-substituted amino alcohol with an aldehyde or ketone can yield an oxazolidine (B1195125) ring system. organic-chemistry.orgdoi.org Similarly, reaction with phosgene or its equivalents can lead to the formation of an oxazolidinone ring. organic-chemistry.orgwikipedia.org

For the formation of six-membered rings like 1,3-oxazines, a 1,3-amino alcohol precursor is typically required. While this compound is a 1,2-amino alcohol, its derivatives or related structures with a 1,3-relationship between the amino and hydroxyl groups could undergo cyclization to form 1,3-oxazine structures. ijrpr.comresearchgate.net The cyclization is often achieved by reacting the 1,3-amino alcohol with an aldehyde or a similar carbonyl-containing compound. ijrpr.com

The following tables summarize potential cyclization reactions for forming various heterocyclic scaffolds, based on established synthetic methodologies for analogous amino alcohols.

Table 1: Potential Formation of Oxazolidine Scaffolds

Reactant with this compoundPotential Heterocyclic ProductReaction Type
Aldehyde (e.g., Formaldehyde, Benzaldehyde)N-propyl-4,4-dimethyl-oxazolidine derivativeCyclocondensation
Ketone (e.g., Acetone)N-propyl-2,2,4,4-tetramethyl-oxazolidine derivativeCyclocondensation

Table 2: Potential Formation of Oxazolidinone Scaffolds

Reactant with this compoundPotential Heterocyclic ProductReaction Type
Phosgene (or equivalent, e.g., triphosgene)3-Propyl-5,5-dimethyl-1,3-oxazolidin-2-oneCyclocarbonylation
Diethyl carbonate3-Propyl-5,5-dimethyl-1,3-oxazolidin-2-oneTransesterification/Cyclization

Table 3: Potential Formation of 1,3-Oxazine Scaffolds from Analogous 1,3-Amino Alcohols

Starting Amino Alcohol (Analogue)ReactantPotential Heterocyclic ProductReaction Type
3-(Propylamino)propan-1-olAldehyde (e.g., Formaldehyde)3-Propyl-tetrahydro-2H-1,3-oxazineCyclocondensation
3-(Propylamino)-1-phenylpropan-1-olAldehyde (e.g., Formaldehyde)3-Propyl-6-phenyl-tetrahydro-2H-1,3-oxazineCyclocondensation

The synthesis of these heterocyclic scaffolds is of significant interest due to their prevalence in biologically active molecules and pharmaceuticals. nih.gov The ability to functionalize the nitrogen atom with a propyl group and the presence of gem-dimethyl substitution on the heterocyclic ring can influence the physicochemical properties and biological activity of the resulting compounds. Further research into the specific cyclization reactions of this compound would be valuable in exploring new chemical entities for various applications.

Catalytic Applications and Coordination Chemistry of 2 Methyl 1 Propylamino Propan 2 Ol

Design and Synthesis of Metal Complexes with 2-Methyl-1-(propylamino)propan-2-ol as a Ligand

No published studies on the synthesis of metal complexes using this specific ligand were identified.

Evaluation of this compound and Its Complexes in Homogeneous Catalysis

There is no available literature that evaluates the performance of this compound or its potential complexes in homogeneous catalytic reactions.

Investigation of Heterogeneous Catalytic Systems Incorporating this compound Structures

No research could be located on the incorporation of this compound into heterogeneous catalysts.

Mechanistic Insight into Catalytic Cycles and Activity Selectivity Relationships

Without any data on its catalytic applications, there are consequently no mechanistic studies or discussions on activity-selectivity relationships available.

While research exists for structurally related compounds such as 2-amino-2-methyl-1-propanol (B13486) and 2-methyl-1-propanol (B41256) in various catalytic contexts, this information falls outside the strict scope of this article, which is focused solely on this compound.

While extensive research on the specific chemical compound this compound is not widely documented in publicly available literature, its molecular structure as a functionalized amino alcohol provides a strong basis for projecting future research directions and emerging applications. This article explores the potential avenues of investigation for this compound, focusing on its chemical reactivity, analytical monitoring, integration into materials science, and role in supramolecular chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.